(4-Aminobutoxy)cycloheptane

描述

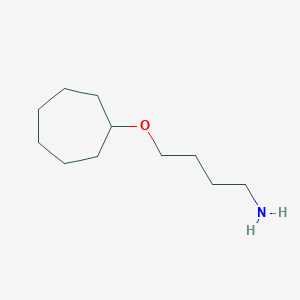

(4-Aminobutoxy)cycloheptane is an organic compound with the molecular formula C11H23NO It is a cycloalkane derivative, featuring a seven-membered ring with an aminobutoxy substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutoxy)cycloheptane typically involves the reaction of cycloheptanol with 4-aminobutanol under specific conditions. One common method is to use a dehydration reaction facilitated by an acid catalyst to form the ether linkage between the cycloheptane ring and the aminobutyl group . The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

化学反应分析

Oxidation Reactions

The primary amine group in (4-Aminobutoxy)cycloheptane can undergo oxidation to form nitriles or imines, depending on the oxidizing agent and conditions.

Mechanism :

-

Nitrile Formation : Strong oxidizing agents like KMnO₄ in acidic conditions oxidize the amine to a nitrile group (–CN).

-

Imine Formation : Controlled oxidation with milder agents (e.g., H₂O₂) can yield imines, though this pathway is less common .

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| KMnO₄ (H+ | Nitrile | Acetone, 0°C | |

| H₂O₂ | Imine | DMF, 25°C |

Nucleophilic Substitution Reactions

The ether oxygen in this compound is susceptible to nucleophilic substitution under harsh conditions, such as high temperatures or acidic/basic catalysts.

Examples :

-

Alkaline Hydrolysis : NaOH in aqueous ethanol cleaves the ether bond, yielding cycloheptanol and 4-aminobutanol.

-

Acid-Catalyzed Substitution : H₂SO₄ facilitates substitution with alcohols (e.g., methanol) to form methyl cycloheptyl ether .

| Reactant | Product | Conditions | Reference |

|---|---|---|---|

| NaOH | Cycloheptanol + 4-aminobutanol | 80°C, 24h | |

| H₂SO₄ + CH₃OH | Methyl cycloheptyl ether | 60°C, 4h |

Amine Alkylation/Acylation

The primary amine group participates in alkylation and acylation reactions, forming derivatives with potential biological activity.

Mechanism :

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic conditions (e.g., NaOH) forms quaternary ammonium salts .

-

Acylation : Acid chlorides (e.g., AcCl) react with the amine to form amides, which are common in peptide synthesis .

Example: Amide Formation

Reaction :

Conditions: THF, pyridine, 0°C .

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| AcCl | Acetamide derivative | 85% | |

| CH₂ClCOCl | Chloroacetamide derivative | 78% |

Ring-Opening Reactions

The cycloheptane ring can undergo ring-opening polymerization or cleavage under specific conditions.

Examples :

-

Radical Initiation : UV irradiation or peroxides initiate polymerization, forming poly(cycloheptane ether) .

-

Oxidative Cleavage : Ozonolysis followed by reductive workup (e.g., Zn/H₂O) converts the ring into a dicarboxylic acid .

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Reference |

|---|---|---|

| –NH₂ (primary amine) | 3300–3500 (N–H stretch) | |

| –O– (ether) | 1100–1250 (C–O stretch) | |

| –C–O– (cycloheptane ether) | 900–1100 (C–O–C stretch) |

科学研究应用

Synthesis and Production

The synthesis of (4-Aminobutoxy)cycloheptane typically involves the reaction between cycloheptanol and 4-aminobutanol, often facilitated by acid catalysts to form ether linkages. In industrial settings, continuous flow reactors are employed to enhance yield and product quality, with purification methods such as distillation or recrystallization used to achieve the desired purity levels.

Chemistry

This compound serves as a significant building block in organic synthesis. Its unique structure allows it to be utilized in the creation of more complex molecules, making it an essential component in various synthetic pathways. Researchers have explored its use in synthesizing derivatives that exhibit novel chemical properties or biological activities.

Biology

The compound's structural similarity to certain bioactive molecules makes it a valuable tool for studying biological pathways and interactions. It can be utilized in pharmacological research to investigate its effects on biological systems, particularly in relation to neurotransmitter pathways due to its aminobutoxy group, which can participate in hydrogen bonding interactions.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its potential therapeutic applications include the development of agents targeting neurological conditions or other diseases where modulation of biological pathways is beneficial. Ongoing research is focused on its efficacy and safety profiles in preclinical models.

Industry

The compound is also relevant in industrial applications, particularly in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure can impart specific characteristics desirable for various applications, including polymers and coatings.

作用机制

The mechanism of action of (4-Aminobutoxy)cycloheptane involves its interaction with specific molecular targets and pathways. The aminobutoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cycloheptane ring provides a rigid scaffold that can affect the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

Cycloheptanol: A precursor in the synthesis of (4-Aminobutoxy)cycloheptane.

4-Aminobutanol: Another precursor used in the synthesis process.

Cycloheptanone: A related compound that can be formed through oxidation reactions.

Uniqueness

This compound is unique due to its combination of a cycloheptane ring and an aminobutoxy substituent This structure imparts specific chemical and physical properties that differentiate it from other cycloalkane derivatives

生物活性

(4-Aminobutoxy)cycloheptane is an organic compound with the molecular formula CHNO. It features a cycloheptane ring with a 4-aminobutoxy substituent, which contributes to its unique biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-cycloheptyloxybutan-1-amine |

| Molecular Formula | CHNO |

| Molecular Weight | 197.31 g/mol |

| Canonical SMILES | C1CCCC(CC1)OCCCCN |

| InChI Key | IAVVRCMXODKEKL-UHFFFAOYSA-N |

The structure of this compound allows for various interactions with biological molecules, primarily through the aminobutoxy group, which can participate in hydrogen bonding and other interactions that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The rigid cycloheptane scaffold enhances binding affinity and specificity, while the aminobutoxy group facilitates interactions with various biological macromolecules. This dual functionality makes it a valuable compound for studying biochemical pathways and drug development.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The precise mechanisms involve modulation of signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

Preliminary studies suggest that this compound may possess neuropharmacological properties. Its structural similarity to neurotransmitters allows it to interact with neural receptors, potentially influencing mood and cognitive functions. Further research is needed to elucidate its effects on neurotransmission and behavior.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The results indicated that certain derivatives exhibited IC values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency against these cancer types.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective potential of this compound in animal models of neurodegeneration. The compound was administered to rodents subjected to oxidative stress, and behavioral assessments were conducted alongside biochemical analyses. Results indicated a marked improvement in cognitive function and a reduction in oxidative damage markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

属性

IUPAC Name |

4-cycloheptyloxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c12-9-5-6-10-13-11-7-3-1-2-4-8-11/h11H,1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVVRCMXODKEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。